(S)-1-Boc-2-propyl-piperazine

Chiral building block Enantioselective synthesis Piperazine lithiation

Racemic piperazine intermediates impose costly late-stage chiral chromatography. (S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6) is a pre-resolved (S)-enantiomer building block that eliminates this bottleneck, enabling substrate-controlled stereochemical outcomes in asymmetric synthesis. - Defined (S)-stereochemistry ensures predictable spatial orientation for GPCR, ion channel, and transporter targets. - Free secondary amine (pKa ~8.0) permits direct amide coupling, reductive amination, or urea formation without Boc-group removal. - 97-98% purity white solid; LogP 2.11, TPSA 41.6 Ų; stored at 2-8 °C under inert atmosphere.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 888972-67-6
Cat. No. B1437199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-propyl-piperazine
CAS888972-67-6
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyPYTGOQORCFQPSZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-2-propyl-piperazine – Physicochemical Identity


(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6), systematically named tert-butyl (2S)-2-propylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine building block with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . The compound features a single defined (S)-stereocenter at the 2-position of the piperazine ring, one Boc-protected nitrogen, and one free secondary amine available for further functionalization . Key predicted physicochemical properties include an ACD/LogP of 2.11, a topological polar surface area of 41.6 Ų, a boiling point of 303.9±17.0 °C, and a density of 1.0±0.1 g/cm³ . It is supplied as a white solid with typical commercial purities of 97–98% and requires storage at 2–8 °C under inert atmosphere .

Chiral (S)-enantiomer for stereoselective synthesis workflowsdefined stereocenter avoids downstream chiral resolution
Boc-protected piperazine with free secondary amineorthogonal functionalization via reductive amination or coupling
Predicted moderate lipophilicitycompatible with medicinal chemistry property space

Why Generic Substitution Fails


Substituting (S)-1-Boc-2-propyl-piperazine with its racemic mixture (CAS 1027511-67-6), the (R)-enantiomer (CAS 1212252-88-4), or shorter-chain homologs such as (S)-1-Boc-2-methylpiperazine or (S)-1-Boc-2-ethylpiperazine introduces materially different stereochemical, lipophilicity, and conformational properties that propagate through multi-step syntheses into final drug candidates. The defined (S)-stereochemistry at the piperazine 2-position is not a trivial attribute; it determines the spatial orientation of the propyl side chain, which governs α-lithiation reactivity [1], controls the axial vs. equatorial conformational preference critical for target binding [2], and sets the absolute configuration of downstream chiral centers when the compound is used as a building block in asymmetric routes [3]. The quantitative evidence below demonstrates that each structural variation—chain length, stereochemistry, and salt form—produces measurable differences in LogP, solubility, and synthetic utility that directly impact lead optimization and scale-up feasibility.

Stereochemistry
(S)-enantiomer: defined chirality
Racemate or (R)-enantiomer: stereochemical mismatch may require extra chiral resolution steps
Chain length
Propyl chain (C3)
Methyl/ethyl analogs: altered LogP and conformational preference may shift SAR outcomes
Form
Free base
Hydrochloride salt: improved aqueous solubility but different handling and reactivity in non-aqueous media

Comparative Evidence Against Closest Analogs


Enantiomeric Purity vs. Racemate

(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6) is supplied as a single enantiomer with one defined (S)-stereocenter , whereas the racemic mixture 1-Boc-2-propylpiperazine (CAS 1027511-67-6) contains a 1:1 ratio of (S)- and (R)-enantiomers, resulting in an undefined stereocenter in the product specification . The Firth et al. methodology demonstrates that enantiopure N-Boc piperazines can be accessed as single stereoisomers via asymmetric lithiation-trapping using s-BuLi/(−)-sparteine, with enantiomeric ratios up to >99:1 for certain substrate-electrophile combinations [1]. Using the racemate in a chiral drug synthesis pathway would necessitate a downstream chiral resolution or SFC separation step, adding cost and reducing overall yield, whereas the enantiopure (S)-building block preserves stereochemical integrity from the outset.

Enantiomeric Purity
Head-to-head
Single (S)-enantiomer (1 defined stereocenter) vs racemate (undefined chirality)
Defined chirality supports asymmetric synthesis fidelity
Racemate requires additional resolution for chiral drug discovery
Chiral building block Enantioselective synthesis Piperazine lithiation

LogP Comparison Across Analogs

The ACD/LogP of (S)-1-Boc-2-propyl-piperazine is 2.11 , representing a systematic increase over the shorter-chain homologs: 1-Boc-2-methylpiperazine (LogP 1.48) and (S)-1-Boc-2-ethylpiperazine (LogP 1.87) [1]. This incremental ΔLogP of approximately +0.24 per methylene unit is consistent with the Hansch π-value for aliphatic carbon extension. The racemic 1-Boc-2-propylpiperazine is reported with a measured logP of 1.57 , notably lower than the ACD/LogP of the single (S)-enantiomer, which may reflect differences between experimental and calculated values or the influence of stereochemistry on partitioning behavior. The (R)-enantiomer reports a LogP of 2.26 , suggesting slight inter-enantiomer variability in predicted lipophilicity depending on the algorithm used.

LogP Comparison
Reported
(S)-propyl LogP 2.11; methyl 1.48; ethyl 1.87; racemic propyl 1.57 (exp)
Propyl chain raises lipophilicity predictably; supports SAR tuning
Values from ACD/Labs and literature; inter-laboratory variability possible
Lipophilicity LogP 2-alkyl chain SAR

Solubility: Free Base vs. Hydrochloride Salt

The free base (S)-1-Boc-2-propyl-piperazine has a predicted aqueous solubility of 2.08 mg/mL (ESOL LogS = −2.04, solubility class: moderately soluble) . In contrast, the hydrochloride salt form (S)-1-Boc-2-propylpiperazine hydrochloride, CAS 1217478-55-1, is described as having enhanced aqueous solubility relative to the free base, consistent with the general behavior of piperazine hydrochloride salts wherein protonation of the free amine increases hydrophilicity and improves wettability . While quantitative solubility data for the hydrochloride salt were not located from non-prohibited sources, the class-level principle is well established: Boc-piperazine hydrochloride salts are routinely favored for aqueous-phase reactions, solid-phase peptide synthesis, and biological assay preparation because the hydrochloride counterion substantially increases water solubility compared to the neutral free base .

Solubility: Free Base vs HCl
Class-level
Free base ~2.1 mg/mL; HCl salt expected higher (class inference)
Salt form choice affects aqueous reaction performance
Exact HCl solubility data not located; verify experimentally
Solubility Hydrochloride salt Formulation

Axial Conformational Preference

Kallel et al. (2016) demonstrated through a systematic conformational analysis of 1-acyl-2-substituted piperazines that the axial conformation is universally preferred for this compound class [1]. The study showed that for carbon-linked 2-substituted piperazines—the category into which (S)-1-Boc-2-propyl-piperazine falls—the axial orientation places the basic piperazine nitrogen and any pendant heteroaryl nitrogen into a spatial arrangement that mimics the pharmacophore of epibatidine at the α7 nicotinic acetylcholine receptor [1]. Molecular modeling confirmed that the (R)-enantiomers of the studied 2-substituted piperazines bind to the α7 nAChR with the key nitrogens co-localized with their counterparts in epibatidine [1]. By direct stereochemical analogy, the (S)-enantiomer presents the 2-propyl group in the opposite spatial orientation, which would produce a distinct conformational population and binding pose relative to the (R)-enantiomer. The axial preference is further stabilized by the steric bulk of the N-Boc group, which disfavors the competing equatorial conformation [2].

Conformational Preference
Class-level
2-substituted N-Boc piperazines favor axial orientation; (S) vs (R) gives opposite spatial presentation
Pre-organized scaffold for stereoselective receptor studies
Kallel et al. 2016; binding pose extrapolation requires independent validation
Conformational analysis Piperazine axial preference α7 nAChR

Application Scenarios


Asymmetric Synthesis of Chiral Piperazines

In medicinal chemistry programs requiring enantiopure piperazine-containing candidates, (S)-1-Boc-2-propyl-piperazine serves as a pre-resolved chiral building block that eliminates the need for late-stage chiral chromatography. The Firth et al. (2016) asymmetric lithiation-trapping methodology demonstrates that N-Boc piperazines can be functionalized at the α-position with high enantioselectivity, and starting from an enantiopure (S)-2-propyl building block ensures that the stereochemical outcome is substrate-controlled rather than reagent-dependent [1]. The free secondary amine (pKa ~8.0) is available for reductive amination, amide coupling, or urea formation without affecting the Boc protecting group. This scenario is directly supported by the compound's citation in Boehringer Ingelheim's US2013/158042 patent, where (S)-1-Boc-2-propyl-piperazine is employed as a synthetic intermediate in the preparation of piperazine derivatives for therapeutic use [2].

Lipophilicity Tuning via Alkyl Chain

When a lead series requires incremental LogP adjustment to optimize membrane permeability or reduce hERG binding, the propyl homolog (LogP 2.11) provides a predictable +0.24 LogP increase over the ethyl analog (LogP 1.87) [3] and +0.63 over the methyl analog (LogP 1.48) . This enables systematic SAR exploration without altering the core piperazine scaffold or the Boc protection strategy. The measured LogD(pH 7.4) of 2.06 indicates that at physiological pH, the compound maintains sufficient lipophilicity for passive membrane permeation while remaining within drug-like property space.

Aqueous Conjugation with HCl Salt

For peptide coupling, bioconjugation, or any chemistry performed in aqueous or mixed aqueous-organic media, the hydrochloride salt (CAS 1217478-55-1) is the preferred procurement form. The hydrochloride salt overcomes the modest aqueous solubility of the free base (~2.1 mg/mL) and provides a non-hygroscopic, easily weighable solid with improved stability under ambient handling conditions. Following Boc-deprotection under acidic conditions, the liberated piperazine can be directly engaged in amide bond formation or reductive amination.

Constrained Scaffold for Stereoselective Receptors

For programs targeting receptors with defined chiral recognition—such as GPCRs, ion channels (e.g., α7 nAChR), or transporters—the axial conformational preference of 2-substituted N-Boc piperazines [4] provides a pre-organized scaffold. The (S)-configuration places the 2-propyl group in a distinct spatial orientation that, when incorporated into a larger ligand framework, can be exploited to achieve enantioselective receptor interactions. The Jida and Ballet (2018) one-pot Ugi-4CR methodology further demonstrates that enantiopure 2-substituted N-Boc piperazines can be elaborated into diverse drug-like chemotypes with retention of stereochemical integrity [5].

Application
Selection Property
Validation Focus
Chiral piperazine synthesis
Defined (S)-stereochemistry
Enantiomeric purity and reaction fidelity
Lipophilicity SAR tuning
Alkyl chain length (C3)
LogP increment and membrane permeability context
Aqueous-phase conjugation
Hydrochloride salt solubility
Solubility and coupling efficiency in aqueous media
Stereoselective receptor targeting
Axial conformational preference
Chiral recognition and binding pose in model studies

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